![molecular formula C17H12ClNO3S B3015819 2-(2-氯-4,5,6,7-四氢噻吩并[3,2-c]吡啶-5-羰基)-4H-色满-4-酮 CAS No. 2034416-66-3](/img/structure/B3015819.png)

2-(2-氯-4,5,6,7-四氢噻吩并[3,2-c]吡啶-5-羰基)-4H-色满-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-4H-chromen-4-one” is a complex organic molecule. It is related to the class of thienopyridines . Thienopyridines are a class of compounds that have been found to have various biological activities, including antiplatelet, antiallergic, anti-atherosclerotic, antitumor, anticancer, anti-inflammatory, antimicrobial, antimyocardial infarction, and antithrombotic effects .

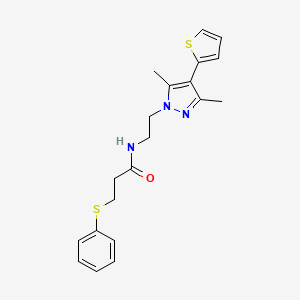

Molecular Structure Analysis

The molecular structure of this compound is complex, as it includes a thienopyridine core, which is a heterocyclic compound containing sulfur and nitrogen. The compound also contains a carbonyl group attached to the thienopyridine ring . Further analysis would require more specific information or computational chemistry tools.科学研究应用

合成技术

四氢噻吩并[3,2-c]吡啶-2(4H)-酮的合成:该化合物是合成新的抗血栓药物的关键中间体,从 4,5,6,7-四氢噻吩并[3,2-c]吡啶盐酸盐开始,使用烷基化、氧化和脱保护反应 (潘显华,2011)。

通过改进的 Pictet-Spengler 反应进行高效合成:一种涉及三氟乙酸催化的甲亚胺离子环化的合成方法,产生各种取代的四氢噻吩并[3,2-c]吡啶 (M. Kitabatake、Akinobu Hashimoto、T. Saitoh,2010)。

结构和化学分析

新型杂环体系的构建:利用类似的化合物来创建与呋喃并[3,2-g]色满相连的不同杂环体系,显示出抗菌和抗癌活性 (M. Ibrahim 等人,2022)。

酸催化的环化研究:研究类似化合物在三氟乙酸中的反应,导致四氢噻吩并[3,2-c]吡啶的形成 (C. Schneider、K. Pook,1986)。

用于新合成的多米诺反应:研究与活化炔烃的多米诺反应,得到四氢噻吩并[2,3-d]氮杂环辛烯 (L. G. Voskressensky 等人,2014)。

在材料科学中的应用

缓蚀研究:研究色满吡啶衍生物作为钢在盐酸中的环保缓蚀剂 (K. R. Ansari、M. Quraishi、Ambrish Singh,2017)。

晶体结构分析:类似化合物 6,7-二氯-4-氧代-4H-色满-3-甲醛的结构分析,揭示了分子相互作用和排列的见解 (Y. Ishikawa,2015)。

化学合成中的纳米催化剂:在各种密集官能化的 2-氨基-4H-色满衍生物的合成中利用相关化合物,突出了其作为有前途的纳米催化剂的作用 (Esmayeel Abbaspour-Gilandeh 等人,2016)。

未来方向

作用机制

Target of Action

The primary target of this compound is platelets . It acts as a platelet aggregation inhibitor , which means it prevents platelets in the blood from clumping together .

Mode of Action

The compound interacts with its targets by inhibiting the aggregation of platelets induced by various agents such as adenosine diphosphate and thrombin . This interaction results in a significant decrease in the ability of platelets to form clots .

Biochemical Pathways

The compound affects the blood coagulation pathway by inhibiting platelet aggregation . This can lead to downstream effects such as a decrease in the formation of blood clots, which can help prevent conditions like thrombosis and stroke .

Result of Action

The result of the compound’s action is a significant decrease in pulmonary metastasis induced by the injection of certain types of cells . This suggests that the compound could potentially be used as a therapeutic agent for conditions related to blood clotting and metastasis .

属性

IUPAC Name |

2-(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO3S/c18-16-7-10-9-19(6-5-15(10)23-16)17(21)14-8-12(20)11-3-1-2-4-13(11)22-14/h1-4,7-8H,5-6,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAXBXCYFXPXVMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1SC(=C2)Cl)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propanoic acid](/img/structure/B3015739.png)

![2-[[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B3015741.png)

![2-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}-1H-indole](/img/structure/B3015743.png)

![ethyl 4-(2-(1-(2-fluorobenzyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B3015746.png)

![2-[3-(4-Chloro-5-methyl-3-nitropyrazolyl)adamantanyl]acetic acid](/img/structure/B3015749.png)

![2-[3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B3015750.png)

![2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid](/img/structure/B3015752.png)

![1-[(1H-pyrazol-4-yl)methyl]piperazine trihydrochloride](/img/structure/B3015754.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(3-propyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B3015756.png)

![2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]cyclohexyl}acetic acid](/img/structure/B3015757.png)